3-chloro-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)propanamide
Overview
Description
3-chloro-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)propanamide is a chemical compound that belongs to the class of benzimidazole derivatives. Benzimidazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has shown promise in various scientific research fields due to its unique chemical structure and properties.
Mechanism of Action
- However, benzimidazole derivatives, to which this compound belongs, often exhibit diverse biological activities due to their interactions with various receptors and enzymes .
- Without specific data on this compound, we can’t pinpoint exact pathways. However, benzimidazoles have been associated with antiviral, anti-inflammatory, and anticancer effects .
Target of Action
Biochemical Pathways
Biochemical Analysis
Biochemical Properties
It is known that the compound can interact with various enzymes and proteins
Molecular Mechanism
It is hypothesized that the compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)propanamide typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.
Amidation: The final step involves the reaction of the chlorinated benzimidazole with a suitable amine to form the propanamide derivative.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of oxidized benzimidazole derivatives.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antiviral, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
4-(5-chloro-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)-1-piperidinecarbaldehyde: Another benzimidazole derivative with similar structural features.
5-chloro-2,3-dihydro-1H-inden-1-one: A related compound with a different core structure but similar functional groups.
Uniqueness
3-chloro-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)propanamide is unique due to its specific substitution pattern and the presence of both the benzimidazole core and the propanamide group. This combination of features contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
3-chloro-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)propanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3O2/c11-4-3-9(15)12-6-1-2-7-8(5-6)14-10(16)13-7/h1-2,5H,3-4H2,(H,12,15)(H2,13,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGCKERWIFJNBBQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1NC(=O)CCCl)NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00589380 | |
Record name | 3-Chloro-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00589380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
915920-69-3 | |
Record name | 3-Chloro-N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)propanamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=915920-69-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chloro-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00589380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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